4-(Pyridin-3-yl)benzonitrile
Overview
Description
4-(Pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H8N2. It consists of a pyridine ring attached to a benzonitrile moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and benzonitrile, making it useful in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
4-(Pyridin-3-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histones. This interaction is crucial for regulating gene expression and chromatin remodeling. The compound acts as an inhibitor of LSD1, thereby influencing the epigenetic landscape of cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In human acute myeloid leukemia cells, this compound increases the expression of the surrogate cellular biomarker CD86, indicating its role in modulating immune responses . Additionally, it affects cell proliferation and differentiation, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of LSD1 by binding to its active site, preventing the demethylation of histone substrates. This inhibition leads to changes in gene expression patterns, promoting the activation of genes involved in cell differentiation and apoptosis . The compound’s ability to selectively target LSD1 without affecting related enzymes like monoamine oxidases A and B highlights its specificity and potential therapeutic value.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on LSD1, leading to sustained changes in cellular function. These findings suggest that the compound can be used for prolonged experimental studies without significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LSD1 activity without causing adverse effects. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and pharmacokinetic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is crucial for its biological activity. Studies have shown that this compound accumulates in the nucleus, where it exerts its inhibitory effects on LSD1 .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. Within the nucleus, this compound interacts with chromatin and other nuclear proteins, modulating gene expression and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the cross-coupling reaction between 4-bromobenzonitrile and 3-pyridylboronic acid using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(Pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of metal complexes and their biological activities.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)benzonitrile depends on its application. In biological systems, it can act as a ligand that binds to metal ions, forming complexes that exhibit various biological activities. These complexes can interact with specific molecular targets, such as enzymes or receptors, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzonitrile: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-4-yl)benzonitrile: Another isomer with the pyridine ring attached at the 4-position.
4-(Pyridin-2-yl)benzonitrile: Similar compound with the pyridine ring attached at the 2-position.
Uniqueness
4-(Pyridin-3-yl)benzonitrile is unique due to its specific attachment of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its isomers .
Properties
IUPAC Name |
4-pyridin-3-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLIWQSMSAADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363916 | |
Record name | 4-(Pyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294648-03-6 | |
Record name | 4-(Pyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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